molecular formula C14H12BrNO2 B2664559 4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol CAS No. 7396-67-0

4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol

Cat. No.: B2664559
CAS No.: 7396-67-0
M. Wt: 306.159
InChI Key: ATCUYZPXIHPUEG-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol is an organic compound with the molecular formula C14H12BrNO2 It is a derivative of benzenol, featuring a bromine atom, a methoxy group, and a phenylimino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol typically involves the condensation of 4-bromo-2-methoxyphenol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are maintained.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly used.

    Solvent: Solvents like ethanol or methanol are used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenol derivatives with various functional groups.

Scientific Research Applications

4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Lacks the phenylimino group but shares the bromine and methoxy substituents.

    2-Methoxy-6-[(phenylimino)methyl]benzenol: Lacks the bromine atom but has the methoxy and phenylimino groups.

    4-Bromo-2-methoxy-6-[(phenylamino)methyl]benzenol: Similar structure but with an amine group instead of an imine group.

Uniqueness

4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol is unique due to the presence of both the bromine atom and the phenylimino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-methoxy-6-(phenyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-8-11(15)7-10(14(13)17)9-16-12-5-3-2-4-6-12/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCUYZPXIHPUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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